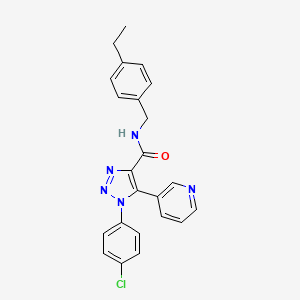

1-(4-chlorophenyl)-N-(4-ethylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide

Description

The compound 1-(4-chlorophenyl)-N-(4-ethylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide (hereafter referred to as Compound A) features a 1,2,3-triazole core substituted at three positions:

- Position 1: 4-Chlorophenyl group (providing hydrophobic and electron-withdrawing properties).

The carboxamide moiety is critical for interactions with biological targets, such as kinases or receptors, while substituents modulate potency and selectivity .

Properties

IUPAC Name |

1-(4-chlorophenyl)-N-[(4-ethylphenyl)methyl]-5-pyridin-3-yltriazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20ClN5O/c1-2-16-5-7-17(8-6-16)14-26-23(30)21-22(18-4-3-13-25-15-18)29(28-27-21)20-11-9-19(24)10-12-20/h3-13,15H,2,14H2,1H3,(H,26,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GTVPUXXPXPSBFG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC=C(C=C1)CNC(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20ClN5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

417.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 1-(4-chlorophenyl)-N-(4-ethylbenzyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxamide represents a class of triazole derivatives that have garnered attention for their diverse biological activities. This article synthesizes the current understanding of its biological properties, focusing on its antibacterial and anticancer potential, alongside structure-activity relationships (SAR) derived from various studies.

Chemical Structure and Properties

The chemical formula of the compound is , with a molecular weight of approximately 337.803 g/mol. Its structural components include a triazole ring, a chlorophenyl group, and a pyridine moiety, which are critical for its biological activity.

Antibacterial Activity

Research indicates that triazole derivatives exhibit significant antibacterial properties. For instance, compounds similar to the one have shown effectiveness against various Gram-positive and Gram-negative bacteria. A study highlighted that triazole derivatives with specific substitutions (like the chlorophenyl group) demonstrated potent activity against strains such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentration (MIC) values ranging from 0.12 to 1.95 µg/mL .

Table 1: Antibacterial Activity of Triazole Derivatives

| Compound Structure | Bacterial Strain | MIC (µg/mL) | Reference |

|---|---|---|---|

| Triazole Derivative A | E. coli | 0.12 | |

| Triazole Derivative B | S. aureus | 0.5 | |

| Target Compound | P. aeruginosa | 1.95 |

Anticancer Activity

In addition to antibacterial properties, triazole derivatives have been evaluated for their anticancer potential. The compound in focus has been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as thymidylate synthase inhibition, which is crucial for DNA synthesis .

Case Study: Anticancer Evaluation

In a comparative study, triazole derivatives were tested against standard anticancer drugs like doxorubicin and 5-fluorouracil. The results indicated that certain derivatives exhibited superior cytotoxicity compared to these established treatments, suggesting their potential as novel anticancer agents .

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the compound's structure significantly influence its biological activity:

- Chlorine Substitution: The presence of the chlorophenyl group enhances antibacterial activity.

- Pyridine Moiety: The addition of pyridinyl groups contributes to improved interaction with bacterial targets and cancer cells.

- Amide Linkage: The carboxamide functional group is essential for binding interactions that enhance biological efficacy .

Table 2: Structure-Activity Relationships

| Modification | Effect on Activity |

|---|---|

| Chlorophenyl Group | Increased antibacterial potency |

| Pyridine Group | Enhanced anticancer properties |

| Amide Functional Group | Critical for target binding |

Scientific Research Applications

Structural Formula

Antimicrobial Activity

Research has demonstrated that derivatives of triazole compounds exhibit significant antimicrobial properties. The compound has shown effectiveness against various pathogens, including bacteria and fungi.

Case Study: Antimicrobial Testing

A study evaluated the antimicrobial activity of several triazole derivatives, including our compound. The results indicated that it exhibited notable inhibition against Staphylococcus aureus and Candida albicans, with Minimum Inhibitory Concentration (MIC) values comparable to established antifungal agents .

Anti-inflammatory Properties

Triazoles are also known for their anti-inflammatory effects. The compound has been investigated for its potential to inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases.

Case Study: In Vivo Studies

In vivo studies on animal models of inflammation demonstrated that the compound significantly reduced edema and inflammatory markers when administered at specific dosages .

Agrochemical Potential

The compound has been explored as a potential agrochemical agent due to its ability to affect plant growth and development positively. Its role as a growth regulator can enhance crop yield and resistance to pests.

Case Study: Plant Growth Regulation

Field trials conducted on crops such as wheat and corn revealed that the application of this compound resulted in improved growth metrics, including height and biomass compared to untreated controls. The results suggest that it could be utilized as an effective plant growth regulator .

Insecticidal Activity

Insecticidal properties have also been attributed to this triazole derivative. It has been tested against various agricultural pests with promising results.

Case Study: Insecticidal Efficacy

Laboratory tests showed that the compound effectively controlled populations of Aphis gossypii (cotton aphid) with a lethal concentration (LC50) significantly lower than conventional insecticides used in agriculture .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares Compound A with analogous triazole-carboxamides and related heterocyclic derivatives, emphasizing structural variations, molecular properties, and biological activities.

Key Observations:

Substituent Effects on Activity :

- The trifluoromethyl group in the c-Met inhibitor enhances electron-withdrawing properties, improving target binding compared to Compound A’s pyridin-3-yl group.

- The 4-ethylbenzyl group in Compound A may improve lipophilicity and membrane permeability compared to smaller substituents (e.g., 2-phenylethyl in ).

Core Heterocycle Impact: Pyrazole-based analogs (e.g., ) exhibit distinct biological roles (cannabinoid antagonism) due to altered electronic and steric profiles compared to triazoles.

Conformational Dynamics: X-ray data for ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate reveals a 74.02° dihedral angle between the triazole and pyridinyl rings, suggesting steric hindrance from the C5 substituent.

Biological Targets :

- Triazole-carboxamides with pyridinyl groups (e.g., ) target Hsp90, a chaperone protein implicated in cancer. Compound A’s pyridin-3-yl group may facilitate similar interactions.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.